

Comparative analysis of 2-isobutylaniline, 3-isobutylaniline, and 4-isobutylaniline

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Compound of Interest

Compound Name: 4-Isobutylaniline

Cat. No.: B1594155

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A Comparative Analysis of 2-isobutylaniline, 3-isobutylaniline, and **4-isobutylaniline** for Researchers and Drug Development Professionals

The positional isomerism of substituted anilines plays a critical role in determining the physicochemical properties, reactivity, and biological activity of molecules. For researchers and professionals in drug development and chemical synthesis, a clear understanding of the differences between isomers such as 2-isobutylaniline, 3-isobutylaniline, and **4-isobutylaniline** is essential. These compounds serve as important intermediates in the production of pharmaceuticals and agrochemicals.[1][2][3][4][5] This guide provides a comprehensive comparison of these three isomers, supported by experimental data and protocols to aid in their differentiation and application.

Physicochemical Properties

The placement of the isobutyl group on the aniline ring influences properties such as boiling point and density. While experimentally determined values are not consistently available across all literature, predicted data provide a useful baseline for comparison.[6]

Property	2-Isobutylaniline	3-Isobutylaniline	4-Isobutylaniline
CAS Number	71182-59-7[7]	131826-11-4[3]	30090-17-6[2]
Molecular Formula	C ₁₀ H ₁₅ N[6]	C ₁₀ H ₁₅ N[3]	C ₁₀ H ₁₅ N[2]
Molecular Weight	149.23 g/mol [6]	149.23 g/mol [3]	149.23 g/mol [2]
Boiling Point	Not available	245.7 ± 9.0 °C (Predicted)[3][6]	241.9 - 255.2 °C[2][4]
Density	Not available	0.944 ± 0.06 g/cm ³ (Predicted)[3][6]	0.944 - 1.19 g/cm ³ [2]
Appearance	-	-	Colorless to brown liquid[2]
pKa	-	-	4.56 ± 0.10 (Predicted)[4]

Spectroscopic Analysis: A Definitive Comparison

Spectroscopic methods are the most reliable for distinguishing between the isobutylaniline isomers due to their unique electronic and steric environments.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The patterns of the aromatic protons are highly diagnostic.
 - 2-Isobutylaniline: Exhibits a complex multiplet pattern for the four aromatic protons due to asymmetry.[6]
 - 3-Isobutylaniline: Shows three distinct signals in the aromatic region.[6]
 - **4-Isobutylaniline**: Due to symmetry, the aromatic region displays two doublets, characteristic of a para-substituted ring.[6]
- ¹³C NMR: The number of aromatic signals reflects the molecule's symmetry.
 - 2-Isobutylaniline: Expected to show six distinct aromatic signals.[6]

- 3-Isobutylaniline: Also expected to show six distinct aromatic signals.[6]
- **4-Isobutylaniline**: Symmetry results in only four expected aromatic signals, providing a clear point of differentiation.[6]

Infrared (IR) Spectroscopy

All three isomers show characteristic N-H stretches for the primary amine (around 3300-3500 cm^{-1}) and C-H stretches for the isobutyl group (around 2850-2960 cm^{-1}).[6] The key differences lie in the "fingerprint region" (below 1500 cm^{-1}), specifically the C-H out-of-plane bending vibrations which are indicative of the benzene ring's substitution pattern.[6]

Isomer	C-H Out-of-Plane Bending Vibrations
2-Isobutylaniline (Ortho)	Strong band around 750 cm^{-1} [6]
3-Isobutylaniline (Meta)	Two bands, around 780 cm^{-1} and 690 cm^{-1} [6]
4-Isobutylaniline (Para)	Single strong band in the 800-850 cm^{-1} region[6]

Mass Spectrometry (MS)

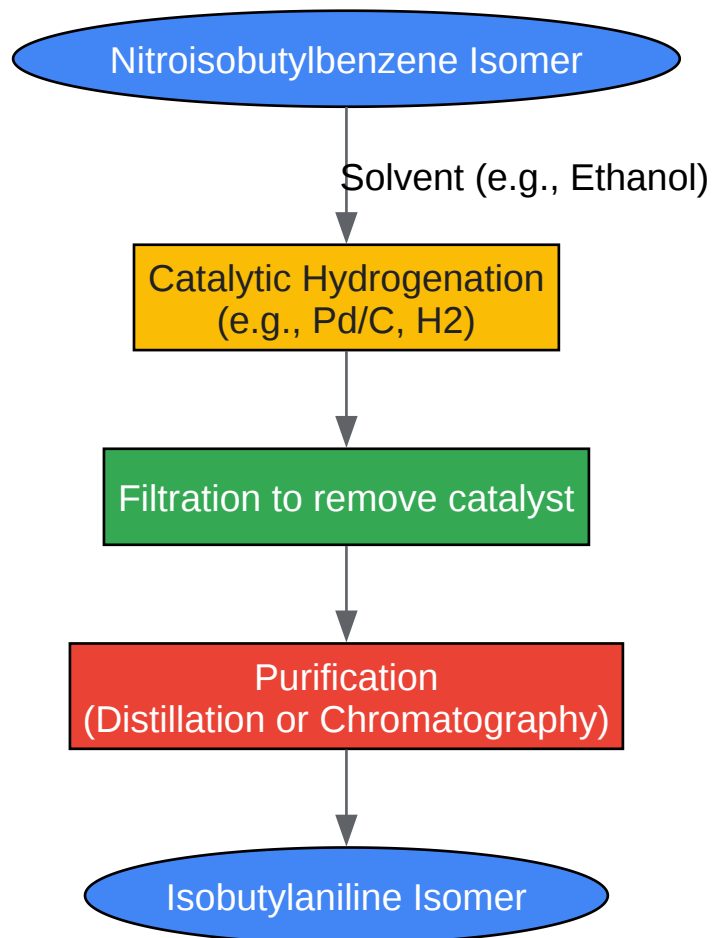
Electron ionization mass spectrometry (EI-MS) will yield a molecular ion peak (M^+) at m/z 149 for all three isomers. Differentiation relies on the fragmentation patterns, primarily the cleavage of the benzylic C-C bond.[6]

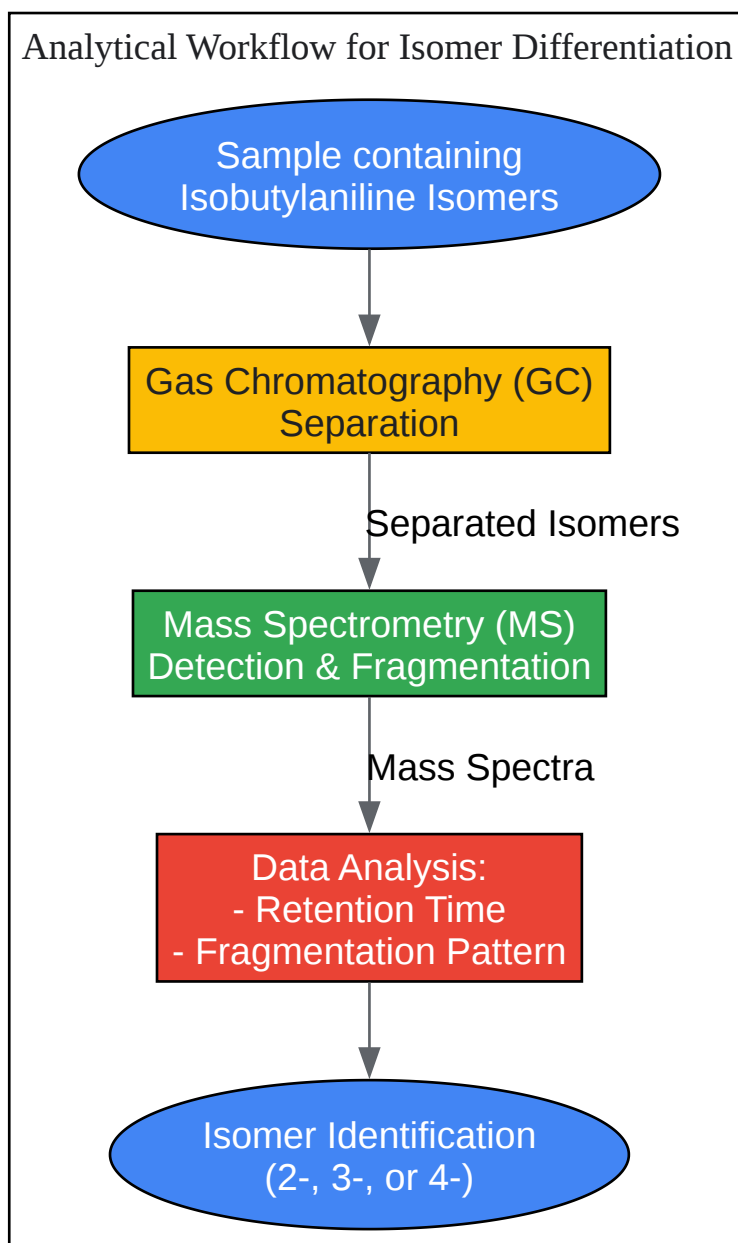
Isomer	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Isobutylaniline	149	106 (prominent peak from loss of a propyl radical)[8]
3-Isobutylaniline	149	134 (loss of a methyl radical), 106 (loss of a propyl radical via benzylic cleavage)[8]
4-Isobutylaniline	149	106 (significant peak from loss of a propyl radical)[8]

Synthesis of Isobutylanilines

The synthesis of isobutylanilines often involves the reduction of the corresponding nitroisobutylbenzene. For instance, 3-isobutylaniline can be efficiently synthesized via the catalytic hydrogenation of 1-isobutyl-3-nitrobenzene.[5][9] An alternative route for 3-isobutylaniline starts from m-nitrobenzoyl chloride.[10] A method for producing 3-isobutylaniline involves reacting nitrobromobenzenes with isobutene in the presence of a palladium catalyst, followed by a hydrogenation reaction.[1]

General Synthesis Workflow: Reduction of Nitroisobutylbenzene





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